7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
7-Benzoyl-11-(4-hydroxy-3-methoxy-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzoyl, hydroxy, and methoxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-11-(4-hydroxy-3-methoxy-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl and hydroxy-methoxy phenyl precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-11-(4-hydroxy-3-methoxy-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The benzoyl and hydroxy-methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-Benzoyl-11-(4-hydroxy-3-methoxy-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Benzoyl-11-(4-hydroxy-3-methoxy-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzoyl-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 8,11-Dichloro-5H-dibenzo[b,e][1,4]diazepine
- 7,8-Dimethyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 7-Benzoyl-11-(4-hydroxy-3-methoxy-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H28N2O4 |
---|---|
Molecular Weight |
468.5g/mol |
IUPAC Name |
2-benzoyl-6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H28N2O4/c1-29(2)15-22-26(24(33)16-29)27(18-10-12-23(32)25(14-18)35-3)31-20-11-9-19(13-21(20)30-22)28(34)17-7-5-4-6-8-17/h4-14,27,30-32H,15-16H2,1-3H3 |
InChI Key |
KLQKXKVYIHFCOI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Origin of Product |
United States |
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